Benzamide, 3-[[(2-amino-3-pyridinyl)oxy]methyl]-N-(cyclopropylmethyl)-
Description
Introduction to Benzamide, 3-[[(2-Amino-3-Pyridinyl)Oxy]Methyl]-N-(Cyclopropylmethyl)-
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is N-(cyclopropylmethyl)-3-({[2-amino-3-pyridinyl]oxy}methyl)benzamide , reflecting its three primary structural components:
- A benzamide backbone (benzoic acid amide).
- A [(2-amino-3-pyridinyl)oxy]methyl substituent at the benzene ring’s 3-position.
- An N-(cyclopropylmethyl) group replacing the amide’s terminal hydrogen.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is computed as C₁₇H₁₈N₃O₂ , yielding a molecular weight of 296.35 g/mol . This calculation aligns with analogous benzamide derivatives documented in PubChem and ChemSpider entries.
| Property | Value |
|---|---|
| IUPAC Name | N-(Cyclopropylmethyl)-3-({[2-amino-3-pyridinyl]oxy}methyl)benzamide |
| Molecular Formula | C₁₇H₁₈N₃O₂ |
| Molecular Weight | 296.35 g/mol |
| Parent Compound | Benzamide (C₇H₇NO) |
The pyridinyl ether moiety introduces a heteroaromatic system, while the cyclopropylmethyl group adds conformational strain, a feature often exploited to modulate physicochemical properties in drug design.
Historical Context and Discovery
The synthesis of benzamide derivatives bearing pyridinyl and cyclopropylmethyl groups emerged prominently in the early 21st century, driven by interest in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. While the exact discovery timeline of this compound remains unclear, its structural framework parallels patented molecules targeting neurodegenerative and inflammatory pathways. For example, the incorporation of 2-amino-3-pyridinyl ethers mirrors strategies used to enhance hydrogen-bonding capacity in kinase-binding motifs, as seen in analogs like N-[2-[(3S)-3-[[trans-4-hydroxy-4-[5-(2-thiazolyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)benzamide (PubChem CID 11365166). Similarly, the cyclopropylmethyl group is a hallmark of compounds designed to resist oxidative metabolism, as observed in the development of prolonged-acting therapeutics.
Significance in Heterocyclic Chemistry
This compound’s architecture highlights three key themes in heterocyclic chemistry:
Benzamide as a Scaffold for Functionalization
The benzamide core serves as a versatile platform for introducing diverse substituents. Its planar aromatic structure facilitates π-π stacking interactions, while the amide bond provides sites for hydrogen bonding and derivatization. Substitution at the 3-position, as seen here, is less common than para-substitution but offers steric and electronic advantages in asymmetric catalysis.
Pyridinyl Ethers in Electronic Modulation
The 2-amino-3-pyridinyloxy group introduces a nitrogen-rich heterocycle with dual functionality:
- The amino group acts as a hydrogen-bond donor, enhancing solubility and target affinity.
- The pyridine ring contributes to electron-deficient character, enabling charge-transfer interactions in supramolecular assemblies.
Cyclopropylmethyl as a Conformational Lock
The N-(cyclopropylmethyl) substituent imposes torsional strain, restricting rotational freedom around the amide bond. This effect stabilizes specific conformations, a principle leveraged in the design of protease inhibitors and allosteric modulators.
Properties
CAS No. |
642084-27-3 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-[(2-aminopyridin-3-yl)oxymethyl]-N-(cyclopropylmethyl)benzamide |
InChI |
InChI=1S/C17H19N3O2/c18-16-15(5-2-8-19-16)22-11-13-3-1-4-14(9-13)17(21)20-10-12-6-7-12/h1-5,8-9,12H,6-7,10-11H2,(H2,18,19)(H,20,21) |
InChI Key |
RJZDIYOBDYJAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC(=C2)COC3=C(N=CC=C3)N |
Origin of Product |
United States |
Biological Activity
Benzamide, 3-[[(2-amino-3-pyridinyl)oxy]methyl]-N-(cyclopropylmethyl)-, is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H19N3O2
- CAS Number : 642084-27-3
- Molecular Weight : Approximately 299.35 g/mol
The compound features a benzamide core with a pyridine moiety and a cyclopropylmethyl group, which may contribute to its biological properties.
Benzamide derivatives are known to exhibit various biological activities, including:
- Histone Deacetylase Inhibition : Some benzamide derivatives function as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression by modifying chromatin structure. Inhibition of HDACs can lead to the reactivation of silenced genes involved in tumor suppression and differentiation, making these compounds potential candidates for cancer therapy .
- GSK-3β Inhibition : Certain studies have shown that benzamide derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including cell proliferation and survival. This inhibition can be beneficial in treating conditions such as Alzheimer's disease and cancers .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| HDAC Inhibition | Reactivates tumor suppressor genes | |
| GSK-3β Inhibition | Modulates cell growth and survival | |
| Antifungal Activity | Inhibits fungal growth |
Case Studies
- Cancer Treatment : A study evaluated the efficacy of benzamide derivatives as HDAC inhibitors in cancer cell lines. The results indicated significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic applications in oncology .
- Neurological Disorders : Research on GSK-3β inhibition demonstrated that certain benzamide derivatives could improve cognitive function in animal models of Alzheimer's disease. The compounds showed IC50 values in the low nanomolar range, indicating high potency .
- Fungal Inhibition : A series of benzamides were tested against various fungal pathogens. Compounds exhibited moderate to high inhibitory activity against species such as Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values ranging from 11.61 to 17.39 µg/mL .
Scientific Research Applications
Histone Deacetylase Inhibition
One of the notable applications of benzamide derivatives is their role as inhibitors of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression by modifying histones, and their inhibition has been linked to cancer therapy. Compounds similar to Benzamide, 3-[[(2-amino-3-pyridinyl)oxy]methyl]-N-(cyclopropylmethyl)- have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells by altering the acetylation status of histones, thereby affecting transcriptional regulation .
Opioid Receptor Modulation
Recent research has indicated that benzamide derivatives can act on mu-opioid receptors (MOR) and dopamine D3 receptors. These compounds are being investigated for their potential to provide safer pain management therapies with reduced abuse liability. The structural modifications in benzamide derivatives allow for selective receptor interactions, enhancing their therapeutic profiles .
Fungicidal Properties
Benzamide derivatives, including those similar to Benzamide, 3-[[(2-amino-3-pyridinyl)oxy]methyl]-N-(cyclopropylmethyl)-, have been explored for their fungicidal properties. A specific class of N-[2-(4-pyridinyl)ethyl]benzamide derivatives has been reported to exhibit effective fungicidal activity against phytopathogenic fungi. These compounds can be utilized in agricultural settings to control fungal diseases in crops, thereby improving agricultural yield and sustainability .
Synthesis and Structural Insights
The synthesis of benzamide derivatives often involves complex chemical reactions that allow for the introduction of various functional groups, enhancing their biological activity. For instance, the use of Ugi four-component reactions has been highlighted as an efficient method for synthesizing diverse polycyclic structures that can serve as pharmacological agents. This approach allows for rapid modification of physicochemical properties, which is essential for optimizing drug efficacy and safety profiles .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
PF-06465469 (HY-108691)
- Structure : Contains a pyrazolo[3,4-d]pyrimidinyl group linked to a piperidinyl moiety and a substituted phenyl group.
- Molecular Weight : 523.63 g/mol (vs. estimated ~350–400 g/mol for the target compound).
- Applications : Used in cancer research due to its role as a kinase inhibitor .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) group.
- Key Differences : This compound has a simpler substituent (hydroxy-tert-butyl) compared to the pyridinyloxy and cyclopropylmethyl groups in the target compound.
- Applications : Utilized in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group .
Benzamide, 3-[...]-N-cyclopropyl- (CAS 388596-33-6)
- Structure : Contains a benzimidazolyl-difluorophenyl hybrid substituent.
- Key Differences : The cyclopropyl group is directly attached to the amide nitrogen, whereas the target compound has a cyclopropylmethyl chain. The difluorophenyl group may improve lipophilicity and target binding .
Physicochemical Properties
Preparation Methods
Key Points:
- Reagents : Benzoyl chloride is commonly used as the acylating agent.
- Conditions : The reaction typically requires a base (e.g., triethylamine) to neutralize the hydrochloric acid produced during the reaction.
- Yield : This method generally provides good yields, often exceeding 80% under optimized conditions.
Coupling Reactions
Another effective strategy involves coupling reactions where a nucleophilic amine reacts with an electrophilic intermediate. For instance, the synthesis can also utilize a coupling reagent such as carbodiimides (e.g., EDC) to facilitate amide bond formation.
$$
\text{Amine} + \text{Carboxylic Acid} \xrightarrow{\text{EDC}} \text{Amide}
$$
Functional Group Transformations
Functional group transformations can also play a crucial role in synthesizing benzamide derivatives. For example, starting materials containing hydroxymethyl or halogen substituents can be converted into amides through nucleophilic substitution or reduction processes.
Example Transformation:
- Hydroxymethyl to Amide : A hydroxymethyl group can be converted into an amide via reaction with an appropriate carboxylic acid derivative.
- Halogenation : Compounds with halogen substituents can undergo nucleophilic substitution to introduce the desired amine functionality.
Comparative Analysis of Methods
The following table summarizes the different preparation methods for Benzamide, highlighting their key characteristics:
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Direct Amide Formation | High yield; straightforward | Sensitive to moisture | 80-90 |
| Coupling Reactions | Mild conditions; versatile | Requires specific reagents | 70-85 |
| Functional Group Transformations | Flexibility in starting materials | Potentially lower yields; multi-step | Varies (50-80) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
